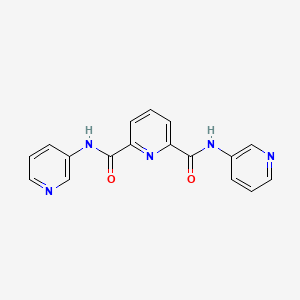

N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-N,6-N-dipyridin-3-ylpyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-16(20-12-4-2-8-18-10-12)14-6-1-7-15(22-14)17(24)21-13-5-3-9-19-11-13/h1-11H,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLCOPNXWZMCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N2,n6 Di Pyridin 3 Yl Pyridine 2,6 Dicarboxamide

Established Synthetic Routes for N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide

The predominant method for synthesizing this compound and its analogues is through the formation of amide bonds between a pyridine-2,6-dicarboxylic acid backbone and the corresponding amine.

The most common and established route for the synthesis of this compound involves a two-step process. First, pyridine-2,6-dicarboxylic acid is converted into a more reactive derivative, typically the acyl chloride, pyridine-2,6-dicarbonyl dichloride. This activation is crucial for the subsequent reaction. The activation is commonly achieved by treating the dicarboxylic acid with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). nih.govresearchgate.net

In the second step, the resulting pyridine-2,6-dicarbonyl dichloride is reacted with two equivalents of pyridin-3-amine in a condensation reaction to form the desired bis-amide product. nih.govsemanticscholar.org This reaction is typically carried out in an anhydrous organic solvent. A base, such as triethylamine (B128534) (Et₃N) or an excess of the aminopyridine itself, is added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.govresearchgate.net

The general reaction scheme is as follows: Step 1: Activation of Pyridine-2,6-dicarboxylic acid

C₇H₅NO₄ + 2 (COCl)₂ → C₇H₃Cl₂NO₂ + 2 CO + 2 CO₂ + 2 HCl

Step 2: Condensation with Pyridin-3-amine

C₇H₃Cl₂NO₂ + 2 C₅H₆N₂ → C₁₇H₁₃N₅O₂ + 2 HCl

This method has been successfully applied to synthesize a wide library of symmetrical pyridine-2,6-dicarboxamides by varying the aromatic amine component. nih.govmdpi.com

The efficiency and yield of the condensation reaction are highly dependent on the specific conditions employed. Several strategies have been developed to optimize this synthesis.

Solvent Choice: A mixture of solvents, such as dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) in a 1:1 ratio, has been found to be effective. researchgate.net For other analogues, solvents like dry toluene (B28343) have also been used, particularly under reflux conditions. semanticscholar.org The choice of solvent is critical to ensure the solubility of reactants and facilitate the reaction.

Temperature Control: The reaction is often initiated at a low temperature (0 °C) and then allowed to warm to room temperature, where it is stirred for an extended period, typically 24 hours. researchgate.net In some cases, refluxing the reaction mixture at elevated temperatures (e.g., 110 °C in toluene) is necessary to drive the reaction to completion, leading to yields between 50-95%. semanticscholar.org

Base/Proton Scavenger: The addition of a non-nucleophilic base like triethylamine is a common strategy to scavenge the HCl produced, preventing the protonation of the amine reactant and driving the equilibrium towards the product. nih.gov Alternatively, using an excess of the amine reactant (e.g., 4 equivalents for pyrimidine (B1678525) derivatives) can serve the dual purpose of reactant and base. nih.gov

Purification: After the reaction, the resulting precipitate is typically collected by filtration and washed with various solvents, such as acetone (B3395972) and a sodium bicarbonate (NaHCO₃) solution, to remove unreacted starting materials and byproducts, yielding the pure compound. semanticscholar.org

| Amine Reactant | Solvent | Base | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Pyridin-3-amine | DCM/THF (1:1) | Et₃N | 0 °C to RT | 24 h | Not Specified |

| Aminoquinolines | Toluene | None (reflux) | 110 °C | Overnight | 50-95% |

| 2-Aminopyridine | DCM/THF (1:1) | Et₃N | 0 °C to RT | 24 h | Not Specified |

| 5-Aminopyrimidine | DCM/THF (1:1) | Excess Amine | 0 °C to RT | 24 h | Not Specified |

Green Chemistry Approaches in the Synthesis of this compound and its Analogues

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient synthetic methods.

Mechanochemistry, which involves using mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional synthesis. nih.gov For the synthesis of pyridine-2,6-dicarboxamide derivatives, mechanochemical methods using ball-milling have been successfully applied. mdpi.com In a typical procedure, the reactants are combined in a milling jar with ceramic or stainless steel beads and subjected to high-speed shaking or grinding. nih.govmdpi.com This method is noted for being time and energy-efficient, often leading to high-purity products with significantly reduced reaction times. For instance, the synthesis of N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide was completed in just 20 minutes using this technique. mdpi.com

Deep eutectic solvents (DESs) are emerging as green alternatives to conventional volatile organic solvents. nih.govmdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like a quaternary ammonium (B1175870) salt) and a hydrogen bond donor (like an amide, carboxylic acid, or polyol), which form a eutectic with a melting point much lower than the individual components. nih.govresearchgate.net

In the synthesis of pyridine-2,6-dicarboxamide analogues, a choline (B1196258) chloride:urea (1:2) DES has been used as a catalytic medium in conjunction with mechanochemical synthesis. mdpi.com The use of DES as a catalyst is advantageous due to its biodegradability, non-toxicity, and low cost. mdpi.comyoutube.com This combined approach of mechanochemistry and DES catalysis represents a highly efficient and green synthetic pathway, yielding the final compound in a short time and with high purity. mdpi.com

Functionalization and Derivatization Strategies for this compound

The pyridine-2,6-dicarboxamide scaffold is a versatile platform that can be readily modified to tune its chemical and physical properties. researchgate.netrsc.org Functionalization can be achieved by altering either the peripheral pyridine (B92270) rings or the central pyridine core.

A primary strategy for derivatization involves using different aromatic amines in the condensation reaction. By replacing pyridin-3-amine with other isomers (e.g., 2-aminopyridine, 4-aminopyridine) or more complex amines (e.g., various aminoquinolines, aminopyrimidines, or substituted anilines), a diverse library of analogues can be generated. nih.govsemanticscholar.orgnih.gov This allows for systematic studies of structure-activity relationships.

Another approach is the modification of the pyridine rings themselves. For example, a ligand N,N'-di(pyridine N-oxide-2-yl)pyridine-2,6-dicarboxamide has been synthesized, demonstrating that the pyridine nitrogen atoms can be oxidized to N-oxides. nih.gov This modification alters the electronic properties and coordination capabilities of the molecule. Furthermore, substituents can be introduced onto the central pyridine ring of the starting dicarboxylic acid, as seen in studies using 4-substituted pyridine-2,6-dicarboxylic acids to sensitize lanthanide emission. manchester.ac.uk These strategies provide a powerful toolkit for creating novel molecules with tailored properties for specific applications.

| Starting Amine/Dicarboxylic Acid | Resulting Derivative Class | Purpose of Derivatization |

|---|---|---|

| Various Aminoquinolines/Isoquinolines | Bis(iso)quinolinyl-pyridine-2,6-dicarboxamides | Study of G-quadruplex DNA stabilization |

| 2-Aminopyridine N-oxide | N,N'-di(pyridine N-oxide-2-yl)pyridine-2,6-dicarboxamide | Synthesis of lanthanide complexes with altered luminescent properties |

| 4-Substituted Pyridine-2,6-dicarboxylic acids | 4-Substituted Pyridine-2,6-dicarboxamide complexes | Sensitization of near-infrared luminescence from lanthanide ions |

| 6-iodo-2-methyl-4H-benzo[d] mdpi.comresearchgate.netoxazin-4-one | N2,N6-bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | Exploration of green synthesis methods for complex derivatives |

Chemical Modifications for Tunable Properties

The pyridine-2,6-dicarboxamide scaffold serves as a versatile platform for chemical modification, allowing for the systematic tuning of its properties for various applications in supramolecular chemistry, coordination chemistry, and materials science. nih.govmdpi.comrsc.org Modifications are typically introduced by altering the peripheral substituents, in this case, the pyridin-3-yl groups, or by further derivatization of the synthesized molecule.

One key area of property tuning is in the context of metal ion coordination. The central pyridine and amide nitrogens, along with the carbonyl oxygens, create a well-defined chelation site. nih.gov By introducing functional groups onto the peripheral pyridine rings, the electronic properties of the ligand can be modulated, thereby influencing the stability and redox properties of the resulting metal complexes.

Another significant application where chemical modification plays a crucial role is in the development of G-quadruplex stabilizers. semanticscholar.orgglpbio.comnih.gov For instance, in analogues of the title compound where the peripheral groups are quinoline (B57606) or isoquinoline (B145761) moieties, N-methylation of the peripheral heterocyclic nitrogen introduces a positive charge. glpbio.comnih.gov This modification has been shown to enhance the compound's ability to stabilize G-quadruplex DNA structures, with a preference for parallel topologies. glpbio.comnih.gov This demonstrates how a simple chemical modification can significantly alter the biological activity and selectivity of the molecule.

Furthermore, "click" chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been employed to functionalize pyridine-2,6-dicarboxamide scaffolds with triazole-containing substituents. researchgate.net This strategy allows for the introduction of a wide variety of functional groups, enabling the development of ligands with tailored properties for sensitizing lanthanide ion luminescence. researchgate.net While not directly demonstrated on this compound, this methodology is broadly applicable to this class of compounds for creating functional materials.

The table below summarizes key chemical modifications on the broader pyridine-2,6-dicarboxamide scaffold and their impact on the molecule's properties.

| Modification Strategy | Moiety Modified | Resulting Change in Property | Reference |

| N-methylation | Peripheral quinoline/isoquinoline rings | Introduction of positive charge, enhanced G-quadruplex stabilization | glpbio.comnih.gov |

| CuAAC "Click" Chemistry | Peripheral arms of the scaffold | Introduction of diverse functional groups via triazole linkage, enabling tailored lanthanide coordination and sensitization | researchgate.net |

| Substitution on peripheral aryl rings | Phenyl groups attached to the amide nitrogen | Alteration of electronic properties and steric hindrance, influencing metal coordination and molecular conformation | researchgate.net |

Synthesis of Analogues with Varied Peripheral Substituents

The synthetic methodology for this compound is readily adaptable for the synthesis of a wide range of analogues with different peripheral substituents. By substituting 3-aminopyridine (B143674) with other aromatic or heteroaromatic amines, a library of compounds can be generated. This allows for a systematic investigation of structure-activity relationships.

The general synthetic scheme involves the reaction of pyridine-2,6-dicarbonyl dichloride with two equivalents of the desired amine. This approach has been successfully used to synthesize a variety of symmetrical N2,N6-di(hetero)aryl-pyridine-2,6-dicarboxamides. For example, the reaction with 4-aminopyridine (B3432731) yields N2,N6-Di(pyridin-4-yl)pyridine-2,6-dicarboxamide, while using 2-aminopyrazine (B29847) results in N2,N6-Di(pyrazin-2-yl)pyridine-2,6-dicarboxamide. nih.gov

The scope of this reaction extends beyond simple aromatic amines to include more complex heterocyclic systems. For instance, derivatives bearing thiazole, quinoline, and isoquinoline moieties have been synthesized, highlighting the versatility of this synthetic approach. nih.govsemanticscholar.orgglpbio.com The reaction conditions, such as the choice of solvent and base, can be optimized for each specific amine to maximize the yield and purity of the final product.

The following table presents a selection of synthesized analogues of this compound, showcasing the diversity of peripheral substituents that can be incorporated.

| Peripheral Substituent | Amine Precursor | Resulting Compound Name | Reference |

| Pyridin-4-yl | 4-Aminopyridine | N2,N6-Di(pyridin-4-yl)pyridine-2,6-dicarboxamide | nih.gov |

| Pyrazin-2-yl | 2-Aminopyrazine | N2,N6-Di(pyrazin-2-yl)pyridine-2,6-dicarboxamide | nih.gov |

| 1,3-Thiazol-2-yl | 2-Amino-1,3-thiazole | N2,N6-Di(1,3-thiazol-2-yl)pyridine-2,6-dicarboxamide | nih.gov |

| 3-Nitrophenyl | 3-Nitroaniline | N2,N6-Di(3-nitrophenyl)pyridine-2,6-dicarboxamide | researchgate.net |

| Quinolin-2-yl | 2-Aminoquinoline | N2,N6-Di(quinolin-2-yl)pyridine-2,6-dicarboxamide | semanticscholar.org |

| 6-Iodo-2-methyl-4-oxoquinazolin-3(4H)-yl | 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one (via ring opening of benzoxazinone (B8607429) and reaction with carbohydrazide) | N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide | mdpi.com |

| 2,6-Diisopropylphenyl | 2,6-Diisopropylaniline | N2,N6-Bis(2,6-diisopropylphenyl)pyridine-2,6-dicarboxamide | nih.govsigmaaldrich.com |

Structural Elucidation and Advanced Spectroscopic Characterization of N2,n6 Di Pyridin 3 Yl Pyridine 2,6 Dicarboxamide

Single-Crystal X-ray Diffraction Analysis of N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide

A comprehensive search for published single-crystal X-ray diffraction data for this compound did not yield any specific results. Therefore, a detailed analysis of its solid-state structure, including molecular geometry, bond lengths, and torsional angles, cannot be provided.

For related compounds, such as other pyridine-2,6-dicarboxamide derivatives, X-ray diffraction studies have been conducted. These studies reveal that the conformation of such molecules can be influenced by the nature of the substituent on the amide nitrogen. ksu.edu.samdpi.comresearchgate.net Generally, the central pyridine-2,6-dicarboxamide core can adopt various conformations due to rotation around the C(pyridine)-C(carbonyl) and C(carbonyl)-N(amide) bonds. mdpi.comresearchgate.net

Molecular Geometry and Conformation in the Solid State

Specific details on the molecular geometry and solid-state conformation of this compound are not available in the absence of crystallographic data. The conformation would be determined by the dihedral angles between the central pyridine (B92270) ring and the two flanking pyridin-3-yl rings, as well as the orientation of the amide linkages.

Bond Lengths and Angles Analysis

Without experimental X-ray diffraction data, a table of specific bond lengths and angles for this compound cannot be compiled. In similar structures, the bond lengths and angles are generally within expected ranges for sp2-hybridized carbon and nitrogen atoms in aromatic rings and amide groups.

Torsional Angles and Conformational Flexibility

The torsional angles defining the three-dimensional shape of this compound have not been experimentally determined. The conformational flexibility would primarily arise from rotation about the single bonds connecting the pyridine rings to the carboxamide groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental 1H and 13C NMR spectral data and assignments for this compound are not available in the public domain. While NMR spectroscopy is a powerful tool for structural elucidation in solution, specific chemical shifts and coupling constants for this compound have not been reported in the searched literature.

1H NMR and 13C NMR Spectral Assignments

A specific assignment of proton (¹H) and carbon-13 (¹³C) NMR signals for this compound cannot be provided. A theoretical prediction would be speculative without experimental data for verification. For comparison, the ¹H NMR spectrum of a related furan-based analogue, N²,N⁵-Di(pyridin-3-yl)furan-2,5-dicarboxamide, in DMSO-d₆ shows signals in the aromatic region between δ 7.45 and 10.53 ppm. mdpi.com The ¹³C NMR spectrum of this analogue displays signals in the range of δ 116.4 to 155.9 ppm. mdpi.com

2D NMR Techniques for Structural Confirmation

Information regarding the use of 2D NMR techniques, such as COSY, HSQC, or HMBC, for the structural confirmation of this compound is not available. These techniques would be essential for unambiguously assigning the proton and carbon signals, especially for the pyridin-3-yl moieties.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful non-destructive method for probing the molecular structure of this compound. These techniques are particularly sensitive to the specific vibrational modes of the constituent functional groups, namely the amide and pyridine moieties, as well as the subtle energetic shifts induced by intermolecular forces such as hydrogen bonding.

Characteristic Vibrational Modes of Amide and Pyridine Functionalities

The IR and Raman spectra of this compound are expected to be rich with distinct bands corresponding to the vibrations of its structural components. The amide groups give rise to several characteristic absorption bands. The N-H stretching vibration is typically observed in the region of 3500-3200 cm⁻¹. The precise position of this band is highly sensitive to the extent of hydrogen bonding. The amide I band, primarily associated with the C=O stretching vibration, is expected to appear as a strong absorption in the range of 1720-1650 cm⁻¹. The amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations, is anticipated in the 1650-1550 cm⁻¹ region.

The pyridine rings also exhibit a set of characteristic vibrational modes. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine rings give rise to a series of bands in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds and the ring deformation modes are expected at lower wavenumbers. For instance, studies on pyridine carboxylic acids have identified vibrations related to C-N and C-C-N moieties in the pyridine ring around 1572 and 1079 cm⁻¹.

A hypothetical summary of the expected characteristic vibrational modes for this compound is presented in the table below, based on established group frequencies and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch | Amide | 3500-3200 |

| C-H Stretch | Pyridine | >3000 |

| Amide I (C=O Stretch) | Amide | 1720-1650 |

| Amide II (N-H Bend, C-N Stretch) | Amide | 1650-1550 |

| C=C and C=N Stretch | Pyridine | 1600-1400 |

| C-H In-plane Bend | Pyridine | 1300-1000 |

| C-H Out-of-plane Bend | Pyridine | 900-675 |

Hydrogen Bonding Signatures in Vibrational Spectra

The presence of both hydrogen bond donors (amide N-H) and acceptors (amide C=O and pyridine nitrogen atoms) in this compound suggests the high likelihood of significant intermolecular and potentially intramolecular hydrogen bonding in the solid state. These interactions can be readily identified in the vibrational spectra.

The most prominent indicator of hydrogen bonding is a broadening and red-shift (a shift to lower wavenumbers) of the N-H stretching band in the IR spectrum. In a non-hydrogen-bonded state, the N-H stretch would appear as a relatively sharp band. However, due to hydrogen bonding, this band is often observed as a broad absorption at lower frequencies, reflecting a weakening of the N-H bond.

Similarly, the amide I band (C=O stretch) is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is slightly elongated and weakened, resulting in a red-shift of the amide I band to a lower wavenumber. The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonding interactions. Theoretical studies on related systems, such as pyridine-3-carboxamide with DMSO, have shown that complexation leads to significant red shifts of the N-H stretching vibrations and a very strong increase in their IR intensity.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For a molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly well-suited.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules. In the positive ion mode, this compound is expected to be readily protonated, primarily at one of the basic nitrogen atoms of the pyridine rings, to form the pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct determination of the compound's molecular weight. The monoisotopic mass of the neutral molecule is 319.11 g/mol , therefore the [M+H]⁺ ion would be expected at an m/z (mass-to-charge ratio) of approximately 320.12. In some cases, adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may also be observed.

While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to obtain structural information. For instance, collision-induced dissociation of the [M+H]⁺ ion could lead to the cleavage of the amide bonds, providing valuable data about the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, typically to four or more decimal places. This level of precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₇H₁₃N₅O₂, the theoretical exact mass of the [M+H]⁺ ion can be calculated. By comparing this theoretical value with the experimentally measured exact mass from HRMS, the elemental formula can be confirmed with a high degree of confidence, thereby verifying the identity of the compound.

The following table summarizes the expected mass spectrometry data for this compound.

| Technique | Ion | Expected m/z | Information Obtained |

| ESI-MS | [M+H]⁺ | ~320.12 | Molecular Weight Confirmation |

| HRMS | [M+H]⁺ | Calculated Exact Mass | Elemental Composition Confirmation |

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, and nitrogen) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₁₇H₁₃N₅O₂). A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the synthesized compound.

The theoretical elemental composition of this compound is as follows:

Carbon (C): 63.94%

Hydrogen (H): 4.10%

Nitrogen (N): 21.93%

Oxygen (O): 10.02% (typically determined by difference)

The following table presents a comparison of the theoretical and hypothetical experimental elemental analysis data.

| Element | Theoretical % | Hypothetical Experimental % |

| Carbon (C) | 63.94 | 63.85 |

| Hydrogen (H) | 4.10 | 4.15 |

| Nitrogen (N) | 21.93 | 21.88 |

A close correlation between the theoretical and experimental values, as shown in the hypothetical data above, would indicate a high degree of purity for the sample.

Coordination Chemistry of N2,n6 Di Pyridin 3 Yl Pyridine 2,6 Dicarboxamide As a Polydentate Ligand

Ligand Design Principles and Coordination Modes

The coordination behavior of N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide is dictated by the arrangement of its donor atoms and the flexibility of its structure. The central pyridine-2,6-dicarboxamide core provides a well-defined scaffold that can be functionalized with various substituent groups, influencing the electronic properties and steric hindrance of the ligand, and consequently, the geometry and stability of the resulting metal complexes.

This compound possesses multiple potential donor sites: the nitrogen atom of the central pyridine (B92270) ring, the two amide nitrogen atoms, the two amide oxygen atoms, and the nitrogen atoms of the two terminal pyridin-3-yl groups. This arrangement allows for both tridentate and bidentate coordination.

In its neutral form, the ligand typically acts as a bidentate bridging ligand, coordinating to two different metal centers through the nitrogen atoms of its terminal pyridin-3-yl groups. This mode of coordination is facilitated by the outward orientation of the lone pairs on these nitrogen atoms, making them accessible for binding. This bidentate bridging capability is fundamental to the formation of polynuclear and polymeric structures.

While direct evidence for the tridentate coordination of this compound is not prevalent in the reviewed literature, the core structure of pyridine-2,6-dicarboxamide is well-known to act as a tridentate pincer ligand. In such cases, coordination occurs through the central pyridine nitrogen and the two adjacent amide groups. For the title compound to act as a tridentate ligand, a conformational change would be required to bring the central pyridine nitrogen and the amide groups into a suitable orientation for chelation. This coordination mode is often observed with other derivatives of pyridine-2,6-dicarboxamide, particularly upon deprotonation of the amide protons. For instance, the related ligand N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide has been shown to act as a tridentate ligand in a dinuclear copper(II) complex, where it coordinates through the central pyridine nitrogen and the deprotonated amide nitrogens to one copper center, while a terminal pyridyl group binds to a second copper atom rsc.org.

The coordination behavior of pyridine-2,6-dicarboxamide ligands is significantly influenced by the acidity of the amide protons. In the neutral state, the amide group is a poor donor, and coordination, if it occurs, is typically through the carbonyl oxygen atom researchgate.net. However, upon deprotonation of the amide N-H group, the resulting amidate nitrogen becomes a much stronger donor atom.

This deprotonation is often facilitated by the presence of a metal ion and a suitable base. The coordination of the deprotonated amide nitrogen to a metal center is a common feature in the coordination chemistry of this class of ligands rsc.orgresearchgate.nettandfonline.com. This change in the coordinating atom from oxygen to nitrogen alters the electronic and steric properties of the ligand, leading to different structural and reactive properties of the metal complexes. For this compound, deprotonation of the amide groups would likely promote a shift towards a tridentate coordination mode, utilizing the central pyridine nitrogen and the two newly formed anionic amide nitrogen donors to form a stable pincer-type chelate.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting structures are highly dependent on the metal ion, the counter-anion, and the reaction conditions.

The interaction of this compound with mercury(II) halides has been shown to produce crystalline coordination compounds with interesting structural features.

In its complexes with mercury(II) chloride and mercury(II) iodide, the mercury(II) ion consistently exhibits a four-coordinate, distorted tetrahedral geometry. In these structures, the mercury atom is bonded to two nitrogen atoms from two different this compound ligands and two halide ions (chloride or iodide) nih.gov. This coordination environment is common for mercury(II) with a d¹⁰ electron configuration when coordinated to a combination of soft (halide) and borderline (nitrogen) donor atoms.

| Parameter | [Hg₂Cl₄(C₁₇H₁₃N₅O₂)₂]·2C₃H₇NO | {[HgI₂(C₁₇H₁₃N₅O₂)]·C₃H₇NO}n |

|---|---|---|

| Empirical formula | C₂₀H₂₀Cl₂HgN₆O₃ | C₂₀H₂₀HgI₂N₆O₃ |

| Formula weight | 767.89 | 1022.79 |

| Crystal system | Monoclinic | Monoclinic |

| Space group | P2₁/c | P2₁/n |

The bidentate bridging nature of this compound is key to the formation of extended structures with mercury(II) ions.

Binuclear Macrocycle with Mercury(II) Chloride:

The reaction of the ligand with mercury(II) chloride in a mixture of N,N-dimethylformamide (DMF) and methanol results in the formation of a binuclear, centrosymmetric complex with the formula [Hg₂Cl₄(C₁₇H₁₃N₅O₂)₂]·2C₃H₇NO. In this structure, two mercury(II) atoms are bridged by two ligand molecules, forming a 28-membered macrocycle. Each mercury(II) ion is coordinated by two nitrogen atoms from the pyridin-3-yl groups of two separate ligands and two chloride ions, resulting in a distorted tetrahedral geometry. The asymmetric unit contains one half of the binuclear molecule and one DMF solvent molecule.

Helical Polymeric Chain with Mercury(II) Iodide:

When reacted with mercury(II) iodide under similar conditions, the ligand forms a one-dimensional helical coordination polymer with the formula {[HgI₂(C₁₇H₁₃N₅O₂)]·C₃H₇NO}n. In this polymeric chain, each mercury(II) atom is coordinated by two iodide ions and two nitrogen atoms from two different ligand molecules, again displaying a distorted tetrahedral environment. The this compound ligands act as bridges, linking the HgI₂ units into a helical chain that propagates along the crystallographic a-axis.

| Complex | Reactants | Solvents | Resulting Structure |

|---|---|---|---|

| [Hg₂Cl₄(C₁₇H₁₃N₅O₂)₂]·2C₃H₇NO | This compound and HgCl₂ | DMF and Methanol | Binuclear macrocycle |

| {[HgI₂(C₁₇H₁₃N₅O₂)]·C₃H₇NO}n | This compound and HgI₂ | DMF and Methanol | 1D helical polymer |

Complexes with Nickel(II), Nickel(III), and Nickel(IV) Ions

The coordination chemistry of this compound with nickel ions showcases the ligand's versatility in stabilizing various oxidation states and geometries. Research into analogous pyridine dicarboxamide ligands reveals that nickel(II) is a common and stable oxidation state, often resulting in well-defined coordination complexes.

Octahedral Coordination Geometries

Nickel(II) (d⁸) complexes with pyridine-2,6-dicarboxamide and related ligands predominantly favor regular octahedral geometries, a preference driven by crystal field stabilization energy. nih.gov In the case of a related ligand, N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide, it forms a coordination polymer with nickel(II) where the metal center is in a six-coordinated octahedral environment. researchgate.net The equatorial plane is occupied by four pyridine nitrogen atoms from four distinct ligand molecules, while two chloride anions occupy the axial positions. researchgate.net This demonstrates the ability of the pyridine and amide moieties to effectively coordinate to the nickel center.

Spin States and Redox Activity of Nickel Complexes

The electronic properties of nickel complexes with pyridine dicarboxamide-type ligands are of significant interest, particularly concerning their redox activity and accessible spin states. The geometry of the complex plays a crucial role in determining the redox activity of the ligand versus the metal center. nih.gov

While high-valent nickel(III) and nickel(IV) complexes with this compound are not extensively documented, studies on related systems with redox-active ligands provide valuable insights. For example, square-planar nickel complexes with tetradentate o-phenylenedioxamidate ligands have been shown to exist in Ni(II), Ni(III), and even as a Ni(III) π-cation radical species. rsc.org The anionic [Ni(L)]⁻ complex is a genuine low-spin nickel(III) species with a paramagnetic doublet (S = 1/2) ground state. rsc.org The neutral [Ni(L)] species is described as a nickel(III) o-benzosemiquinonediimine π-cation radical. rsc.org

The relative energy levels of the nickel d orbitals and the ligand's π* orbitals determine whether an unpaired electron in a radical complex resides on the metal (nickel-centered radical) or the ligand (ligand-centered radical). nih.gov In square-planar geometries, the high-energy dₓ²-y² orbital can lead to ligand-centered radicals, where the complex is best described as a low-spin nickel(II) center coordinated to a ligand radical anion. nih.gov

Complexes with Copper(II) and Iron(III) Ions

This compound and its derivatives also form stable complexes with other transition metals like copper(II) and iron(III). The coordination behavior is influenced by the electronic configuration of the metal ion and the flexible, multi-dentate nature of the ligand.

Distorted Square-Pyramidal and Octahedral Coordination

Copper(II) complexes with pyridine dicarboxamide ligands frequently exhibit distorted coordination geometries due to the Jahn-Teller effect. A common geometry is the distorted square-pyramidal arrangement. For instance, a copper(II) complex with a quinoline-based pyridine-2,6-dicarboxamide ligand adopts a distorted square-pyramidal coordination geometry, with the nitrogen atoms occupying the equatorial plane and an oxygen atom in the axial position. researchgate.net

In other related systems, copper(II) can also adopt five-coordinate square-pyramidal geometries. nih.gov Dimerization can also occur in such complexes through weak Cu···O interactions. nih.gov The flexibility of the pyridine dicarboxamide scaffold allows for the formation of mono-, di-, tri-, and even tetranuclear copper complexes. rsc.org

Iron(III) complexes with related pyridine-2,6-dicarboxamide ligands have also been synthesized. In one instance, a seven-coordinate iron(III) complex was formed with N,N'-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide. researchgate.net The iron(III) center was coordinated to five donor atoms from the primary ligand, with two additional axial positions occupied by thiocyanate groups. researchgate.net

Other Transition Metal Complexes

The coordinating ability of pyridine dicarboxamide ligands extends beyond nickel, copper, and iron to a range of other transition metals. For example, the closely related ligand N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide forms coordination compounds with manganese(II) and cadmium(II). researchgate.net In both the manganese(II) and cadmium(II) complexes, the central metal atom is in a distorted octahedral geometry. researchgate.net In the manganese complex, the axial positions are occupied by a nitrogen atom from the ligand and an oxygen from a sulfate anion, while in the cadmium complex, the axial positions are occupied by two nitrogen atoms from two different ligands. researchgate.net

Crystal Structures of this compound Metal Complexes

The crystal structures of metal complexes containing pyridine dicarboxamide ligands reveal intricate supramolecular architectures often governed by hydrogen bonding and π-π stacking interactions. While a specific crystal structure for a complex of this compound is not detailed in the provided search results, the structures of complexes with analogous ligands provide a clear indication of the expected structural features.

The reaction of N2,N6-bis(pyridin-3-yl)pyridine-2,6-dicarboxamide with nickel(II) and cobalt(II) salts has been reported to produce a tetragonal molecular cage and a one-dimensional polymeric macrocyclic complex, respectively. researchgate.net For the related ligand N,N'-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide, a nickel(II) coordination polymer is formed. researchgate.net

In the crystal structures of manganese(II) and cadmium(II) complexes with N,N'-bis-(pyridin-4-yl)pyridine-2,6-dicarboxamide, π-π stacking between the pyridine rings and extensive hydrogen bonding networks involving coordinated water molecules and sulfate anions play a crucial role in the self-assembly of the three-dimensional structures. researchgate.net

The formation of different supramolecular structures can also be influenced by the counter-anions and solvent molecules present during crystallization. For example, nickel(II) complexes of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine form one-dimensional chains with perchlorate anions and three-dimensional networks with nitrate anions due to different hydrogen bonding patterns. nih.gov

Detailed Analysis of Metal-Ligand Bonding Parameters

The precise geometry of the coordination sphere in metal complexes of this compound is dictated by the nature of the metal ion, its oxidation state, and the presence of other coordinating species. X-ray crystallographic studies of related pyridine-2,6-dicarboxamide complexes provide valuable insights into the expected bonding parameters. For instance, in copper(II) complexes of similar pyridine dicarboxamide ligands, the Cu-N and Cu-O bond lengths are typically observed in the range of 1.9 to 2.2 Å. The coordination geometry around the copper center is often distorted square pyramidal or octahedral.

While specific crystallographic data for complexes of this compound are not extensively reported in the available literature, analysis of analogous structures allows for the prediction of key bonding parameters. For example, in a related mononuclear copper(II) complex containing two N-(2-pyridylmethyl)-2-pyridinecarboxamide ligands, one ligand acts as a tridentate donor and the other as a bidentate donor nih.gov. The bond lengths in the tridentate ligand are Cu-N(pyridine) = 2.016(2) Å, Cu-N(amide) = 1.956(2) Å, and Cu-N(pyridylmethyl) = 2.045(2) Å. In the bidentate ligand, the Cu-N(pyridine) and Cu-O(amide) bond lengths are 2.001(2) Å and 1.968(2) Å, respectively nih.gov. The bond angles around the copper center deviate significantly from ideal geometries, indicating a distorted coordination environment.

A comprehensive understanding of the metal-ligand bonding in complexes of this compound awaits further detailed crystallographic studies with a range of transition metal ions. Such studies will be crucial for elucidating the subtle electronic and steric influences of the pyridin-3-yl substituents on the coordination environment.

Table 1: Representative Metal-Ligand Bonding Parameters in Related Pyridine-2,6-dicarboxamide Complexes

| Complex | Metal-Donor | Bond Length (Å) | Bond Angle (°) | Reference |

|---|---|---|---|---|

| [Cu(L)₂] where L = N-(2-pyridylmethyl)-2-pyridinecarboxamide | Cu-N(pyridine) | 2.001(2) | N(py)-Cu-O(amide) = 81.54(8) | nih.gov |

| Cu-O(amide) | 1.968(2) | |||

| [Cu(L)(L')] where L is tridentate and L' is bidentate | Cu-N(pyridine) | 2.016(2) | N(py)-Cu-N(amide) = 81.12(9) | nih.gov |

| Cu-N(amide) | 1.956(2) | |||

| Cu-N(pyridylmethyl) | 2.045(2) |

Note: Data presented is for a related ligand system and serves as a predictive model.

Structural Distortions and Conformational Changes Upon Coordination

The flexible nature of the this compound ligand allows it to adopt various conformations upon coordination to a metal center. These conformational changes are driven by the need to accommodate the preferred coordination geometry of the metal ion and to minimize steric hindrance between the ligand's components and other coordinated species.

Studies on similar pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives have revealed significant conformational differences in their free and coordinated states mdpi.com. The planarity of the dicarboxamide groups relative to the central pyridine or furan ring is a key structural variable. Deviations from planarity are often observed and can be quantified by measuring the relevant dihedral angles. Upon coordination, these dihedral angles can change significantly to facilitate optimal metal-ligand orbital overlap.

Spectroscopic Properties of Metal Complexes

Spectroscopic techniques are invaluable tools for probing the electronic structure and magnetic properties of metal complexes of this compound.

UV-Visible Absorption Spectroscopy for Electronic Transitions

The UV-Visible absorption spectra of metal complexes of this compound provide information about the electronic transitions within the molecule. These transitions can be broadly categorized as ligand-centered (π→π* and n→π*) and metal-centered (d-d transitions), as well as charge-transfer (ligand-to-metal, LMCT, or metal-to-ligand, MLCT) transitions.

In a study of a co-crystal involving pyridine-2,6-dicarboxylic acid and pyridine-2-carboxamide, the experimental UV-Vis spectrum showed four major absorption bands attributed to n→π* and π→π* intra-ligand charge transfer transitions aiou.edu.pk. For metal complexes of this compound, the π→π* transitions originating from the aromatic pyridine rings are expected to appear in the high-energy region of the spectrum. The coordination of a metal ion can cause shifts in the positions and changes in the intensities of these bands.

The d-d electronic transitions, which are characteristic of transition metal complexes with partially filled d-orbitals, are typically observed in the visible region of the spectrum. These transitions are often weak due to being Laporte-forbidden. The energy and number of d-d bands can provide information about the coordination geometry and the ligand field splitting energy.

Charge-transfer bands, which are generally much more intense than d-d bands, can also be observed. LMCT bands involve the transfer of an electron from a ligand-based orbital to a metal-based orbital, while MLCT bands involve the opposite process. The energies of these transitions are sensitive to the nature of both the metal ion and the ligand.

Table 2: Expected Electronic Transitions for Metal Complexes of this compound

| Transition Type | Expected Wavelength Region (nm) | Description |

|---|---|---|

| π → π* | < 300 | Intra-ligand transitions within the pyridine rings. |

| n → π* | 300 - 400 | Transitions involving non-bonding electrons on N and O atoms. |

| d-d | 400 - 800 | Transitions between d-orbitals of the metal center. |

| Charge Transfer (LMCT/MLCT) | 300 - 600 | Electron transfer between ligand and metal orbitals. |

Magnetic Susceptibility Measurements of Paramagnetic Complexes

For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), magnetic susceptibility measurements provide valuable information about the electronic structure and the number of unpaired electrons. The magnetic moment of a complex can be determined from its magnetic susceptibility, and this value can be compared to theoretical spin-only values to infer the oxidation state and spin state of the metal ion.

The effective magnetic moment (μ_eff) is a key parameter obtained from these measurements. For first-row transition metal ions, the spin-only magnetic moment can be a good approximation. However, in many cases, there is also an orbital contribution to the magnetic moment, which can lead to deviations from the spin-only value. The magnitude of this orbital contribution depends on the symmetry of the coordination environment.

For example, a high-spin octahedral nickel(II) complex (d⁸) is expected to have two unpaired electrons and a spin-only magnetic moment of 2.83 Bohr magnetons (B.M.). Experimentally observed moments for octahedral Ni(II) complexes are typically in the range of 2.9-3.4 B.M., with the excess being due to orbital contribution. In contrast, a square planar Ni(II) complex is typically diamagnetic (μ_eff = 0 B.M.). Therefore, magnetic susceptibility measurements can be a powerful tool for distinguishing between different coordination geometries.

Table 3: Theoretical Spin-Only Magnetic Moments for Common Paramagnetic Metal Ions

| Metal Ion | d-electron configuration | Number of Unpaired Electrons | Spin-only Magnetic Moment (μ_so) (B.M.) |

|---|---|---|---|

| Ti³⁺ | d¹ | 1 | 1.73 |

| V³⁺ | d² | 2 | 2.83 |

| Cr³⁺ | d³ | 3 | 3.87 |

| Mn²⁺ (high spin) | d⁵ | 5 | 5.92 |

| Fe³⁺ (high spin) | d⁵ | 5 | 5.92 |

| Fe²⁺ (high spin) | d⁶ | 4 | 4.90 |

| Co²⁺ (high spin) | d⁷ | 3 | 3.87 |

| Ni²⁺ | d⁸ | 2 | 2.83 |

| Cu²⁺ | d⁹ | 1 | 1.73 |

Supramolecular Architectures and Crystal Engineering Principles of N2,n6 Di Pyridin 3 Yl Pyridine 2,6 Dicarboxamide

Self-Assembly Driven by Intermolecular Interactions

The spontaneous organization of molecules into stable, well-defined structures is governed by a variety of non-covalent forces. In the case of N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide, hydrogen bonding and π-π stacking are the dominant interactions that direct its self-assembly and determine the final crystal packing arrangement.

Intermolecular hydrogen bonding is a primary directional force in the crystal lattices of pyridine-2,6-dicarboxamide derivatives. nih.govmdpi.com The amide groups (-CONH-) within the structure of this compound are crucial, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) serving as an acceptor.

In closely related structures, such as N,N′-(Pyridine-2,6-diyl)dibenzamide, N—H···O hydrogen bonds have been shown to link individual molecules into two-dimensional arrays or layers. researchgate.net This recurring motif is a powerful tool in crystal engineering, allowing for the construction of robust supramolecular networks. The interaction involves the hydrogen atom of an amide group on one molecule forming a bond with the carbonyl oxygen atom of a neighboring molecule. The strength and directionality of these bonds impose a significant degree of order, often leading to the formation of extended sheets or chains within the crystal. In some instances, water molecules, if present during crystallization, can act as bridges, creating more complex hydrogen-bond networks by interacting with both amide oxygen and heterocyclic nitrogen atoms. nih.gov

Table 1: Characteristics of Hydrogen Bonding in Pyridine-Dicarboxamide Scaffolds

| Interacting Groups | Bond Type | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| Amide N-H and Amide C=O | N-H···O | 2D Layers / Sheets | researchgate.net |

| Amide N-H and Water Oxygen | N-H···O | Hydrogen-bonded networks | nih.gov |

| Water Oxygen and Heterocyclic N | O-H···N | Hydrated crystal networks | nih.gov |

Complementing the hydrogen bonding, π-π stacking interactions between the aromatic pyridine (B92270) rings play a significant role in the crystal packing of this compound. These non-covalent interactions arise from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings.

In the crystal lattices of similar pyridine-dicarboxamide compounds, molecules often arrange into stacks that facilitate these π-stacking interactions. nih.gov The orientation of the molecules within these stacks can vary, from parallel-displaced to T-shaped arrangements, to maximize attractive forces and minimize repulsion. The presence of multiple pyridine rings in this compound provides numerous possibilities for such interactions, contributing significantly to the thermodynamic stability of the crystalline solid. The interplay between hydrogen bonding in one dimension and π-π stacking in another allows for the construction of complex and stable three-dimensional supramolecular architectures. rsc.org

Table 2: Overview of π-π Stacking in Related Pyridine-Based Crystal Structures

| Molecular Structure | Stacking Observation | Interaction Type | Reference |

|---|---|---|---|

| Pyridine-2,6-dicarboxamide derivatives | Molecules packed into nearly perpendicular stacks | Facilitates π-stacking | nih.gov |

Design and Construction of Metal-Organic Frameworks (MOFs)

The defined geometry and coordination sites of this compound make it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters connected by organic ligands, often resulting in porous structures with high surface areas.

In the context of MOF synthesis, this compound functions as a rigid bridging ligand. The pyridinic nitrogen atoms are effective coordination sites for metal ions. The rigidity of the ligand, stemming from the conjugated system of the central pyridine and amide groups, ensures that the distance and orientation between metal centers can be precisely controlled, which is a key principle in the design of predictable MOF architectures.

A closely related ligand, N²,N⁶-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide (BPDA), has been successfully used to construct a two-dimensional MOF with nickel(II) ions. researchgate.netnih.gov In this structure, the BPDA ligand acts as a bidentate bridge, using its pyridine nitrogen atoms to link adjacent Ni(II) centers. researchgate.netnih.gov Similarly, this compound can coordinate to metal ions through the nitrogen atoms of its terminal pyridine rings, bridging the metal centers to form extended one-, two-, or three-dimensional networks.

In a MOF synthesized from NiCl₂ and the similar ligand N²,N⁶-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide (BPDA), the resulting structure is a 2D corrugated grid-like layer. researchgate.netnih.gov Topological analysis of this network reveals a (4,4)-connected topology . researchgate.netnih.gov This designation means that each node in the network is connected to four other nodes, forming a sheet with square-shaped voids, analogous to a simple grid. In this specific case, the Ni(II) ions can be considered 4-connecting nodes, and the bridging BPDA ligands also act as 4-connecting nodes, each linking four different metal centers. The use of this compound as a linker is anticipated to yield similar predictable topologies, depending on the coordination geometry of the chosen metal ion.

Table 3: Structural Features of a MOF with a Similar Pyridine-Dicarboxamide Ligand

| Ligand | Metal Ion | Dimensionality | Resulting Topology | Reference |

|---|

A key feature of many MOFs is their intrinsic porosity, which arises from the voids or channels created by the regular arrangement of metal nodes and organic linkers. The network architecture of MOFs built with this compound would be directly influenced by the length and rigidity of the ligand and the coordination preferences of the metal ion.

The 2D layers in the MOF constructed from the related BPDA ligand stack in such a way that they create a structure capable of selective guest adsorption, which is indicative of a porous framework. researchgate.net The thermal stability of this network, which is stable up to 573 K, is another important property for potential applications in gas storage or catalysis. researchgate.netnih.gov By carefully selecting the metal center and synthesis conditions, it is possible to tune the pore size and chemical environment within MOFs derived from this compound, leading to materials designed for specific functions. The functionalization of the pyridine-2,6-dicarboxamide scaffold has also been explored to anchor complexes within mesoporous materials like MCM-41, demonstrating the versatility of this chemical motif in creating porous hybrid materials. researchgate.net

Formation of Extended Polymeric Structures

Helical Chain Formation in Coordination Polymers

The formation of helical chains in coordination polymers is a fascinating aspect of crystal engineering. While a derivative, N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide, has been shown to form coordination polymers with left- and right-handed helical chains, it is uncertain if this compound would exhibit similar behavior. The presence of the pyridin-3-yl groups suggests potential for coordination with metal centers, a prerequisite for the formation of such polymers. However, the specific coordination modes and resulting supramolecular arrangement are unknown without experimental data.

Two-Dimensional Network Construction

The construction of two-dimensional (2D) networks is another hallmark of deliberate molecular design in supramolecular chemistry. The aforementioned derivative, N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide, also forms 2D corrugated grid-like flexible layers. This is facilitated by the ligand's ability to bridge metal centers. For this compound, the combination of hydrogen bonding capabilities via the amide groups and potential coordination through the pyridine nitrogen atoms could, in principle, lead to the formation of 2D networks. The specifics of such a network, including its topology and dimensions, remain speculative.

Crystallographic Insights into Supramolecular Features

Crystallographic studies provide invaluable information on the precise arrangement of atoms and molecules in a crystal, allowing for a detailed analysis of the forces that govern the supramolecular assembly.

Quantitative Analysis of Hydrogen Bond Geometries

Hydrogen bonds are crucial directional interactions that play a pivotal role in the formation of predictable supramolecular architectures. A quantitative analysis of hydrogen bond geometries involves the precise measurement of donor-acceptor distances and angles. In related pyridine-2,6-dicarboxamide structures, N-H···O and N-H···N hydrogen bonds are commonly observed, often forming intricate networks that define the crystal packing. A detailed table of these parameters for this compound would offer a definitive understanding of its hydrogen bonding motifs, but this information is contingent on the determination of its crystal structure.

Theoretical and Computational Investigations on N2,n6 Di Pyridin 3 Yl Pyridine 2,6 Dicarboxamide

Computational Analysis of Intermolecular Interactions

A thorough understanding of the intermolecular interactions that govern the solid-state architecture of a compound is critical for fields ranging from materials science to pharmacology. Computational methods such as Hirshfeld surface analysis and NCI plot analysis are powerful tools for dissecting these interactions. However, both techniques are contingent upon the precise atomic coordinates and the arrangement of molecules within a crystal lattice, information that is only obtainable from a crystallographic study.

Non-Covalent Interaction (NCI) Plot Analysis

The NCI plot technique is a computational tool that visualizes non-covalent interactions in real space. It is based on the electron density and its derivatives. The resulting visualization typically uses colored isosurfaces to distinguish between different types of interactions: blue for strong, attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This analysis provides an intuitive and detailed picture of the forces holding the molecules together. As with Hirshfeld analysis, the starting point for an accurate NCI plot analysis of a crystalline solid is its experimentally determined crystal structure.

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry offers methods, such as Density Functional Theory (DFT), to predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These theoretical predictions are most reliable when the calculations are based on a molecular geometry that has been validated against experimental data, typically the crystal structure. While it is possible to perform these calculations on a geometry that has been optimized in the gas phase, the results may not accurately reflect the spectroscopic properties of the compound in the solid state, where intermolecular interactions can have a significant influence. A comparison between predicted and experimental spectra is crucial for validating the computational model.

Advanced Research Perspectives and Future Directions

Exploration of Novel Metal-Ligand Combinations with N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide

The pyridine-2,6-dicarboxamide framework is a versatile chelating agent for a wide array of metal cations, including transition metals like copper, cobalt, iron, and nickel, as well as lanthanide elements. mdpi.comresearchgate.netnih.gov Research into analogous compounds has demonstrated the formation of stable complexes with diverse coordination geometries. For instance, a related ligand, N2,N6-bis[(pyridin-3-yl)methyl]pyridine-2,6-dicarboxamide, forms a mononuclear complex with Cobalt(II) where the metal center is coordinated by two isothiocyanate N atoms, two methanol O atoms, and two pyridine (B92270) N atoms from the ligand, resulting in a slightly distorted octahedral environment. nih.gov Similarly, a Nickel(II) complex with the same ligand features an octahedral geometry with four pyridine N atoms in the equatorial plane and two chloride anions at the axial sites. nih.gov

While specific studies on this compound are emerging, the established coordination chemistry of its structural relatives strongly suggests its potential to form novel complexes with a broad range of d-block and f-block metals. Future research will likely focus on synthesizing and characterizing these new metal-ligand combinations. The distinct electronic properties imparted by the 3-pyridyl groups are expected to modulate the redox potentials and magnetic properties of the resulting complexes, making them attractive targets for applications in catalysis and materials science.

Tailoring Supramolecular Properties for Specific Material Functionalities

The self-assembly of pyridine-2,6-dicarboxamide derivatives is governed by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions. nih.govnih.gov The conformation of the molecule, particularly the dihedral angles between the central pyridine ring and the peripheral groups, plays a critical role in determining the final supramolecular architecture. mdpi.comresearchgate.net For example, crystal structure analysis of a Cobalt(II) complex with a related dicarboxamide ligand revealed that intermolecular O—H···O and N—H···N hydrogen bonds link individual complex molecules into two-dimensional layers. These layers are further stabilized by face-to-face π-π stacking interactions between adjacent pyridine rings. nih.gov

By systematically modifying the peripheral pyridyl groups, as in this compound, researchers can fine-tune these non-covalent interactions. The position of the nitrogen atom in the outer pyridine rings influences the directionality of hydrogen bonds and the potential for π-stacking, thereby controlling the assembly into higher-order structures like helices, grids, or porous networks. nih.govnih.gov This tailored control over supramolecular assembly is crucial for designing materials with specific functionalities, such as selective guest recognition or anisotropic conductivity.

Integration of this compound into Functional Materials Systems

The unique structural and electronic features of this compound make it a prime candidate for incorporation into various functional materials.

Development of Sensors (e.g., Fluorescent Probes for Ion Detection)

The pyridine-2,6-dicarboxamide scaffold is an effective platform for designing chemosensors. The core structure can bind to specific metal ions, and if a fluorophore is incorporated into the ligand, this binding event can trigger a change in fluorescence (e.g., quenching or enhancement), allowing for ion detection. researchgate.net

Derivatives of this scaffold have shown high sensitivity and selectivity for various metal ions. For instance, N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide has been developed as a fluorescent probe for Fe³⁺ and Hg²⁺ ions, with detection limits of 0.49 µM and 0.0066 µM, respectively. niscpr.res.inniscpr.res.in Another fluorene-bearing derivative demonstrated selective recognition of Pb²⁺ and Cu²⁺. researchgate.net These findings highlight the potential of this compound to serve as a core component in new fluorescent probes, where the pyridyl units could either enhance selectivity or act as additional binding sites.

| Sensor Compound | Target Ion | Detection Limit (LOD) | Association/Binding Constant (Ka) |

|---|---|---|---|

| N2, N6-bis(5-Mercapto-1,3,4-thiadiazol-2-yl)pyridine-2,6-dicarboxamide niscpr.res.inniscpr.res.in | Fe³⁺ | 0.49 µM | 2.54 × 10¹ M⁻¹ |

| Hg²⁺ | 0.0066 µM | 0.18 × 10² M⁻¹ | |

| Fluorene-bearing pyridine-2,6-dicarboxamide researchgate.net | Cu²⁺ | 1.49 × 10⁻⁶ M | 8.89 × 10³ M⁻¹ |

| Pb²⁺ | 2.31 × 10⁻⁶ M | 5.65 × 10⁸ M⁻² |

Catalysis Applications Beyond Biological Systems (e.g., Polymerization)

While extensive catalytic applications for this compound itself have yet to be reported, the broader family of pyridine-dicarboxamide and related ligands is known to form stable complexes with catalytically active metals. The rigid tridentate chelation can stabilize specific oxidation states and geometries of a metal center, creating a well-defined active site for catalytic transformations. Research into related structures provides a strong basis for future exploration in areas such as polymerization, oxidation, and cross-coupling reactions. The electronic tunability offered by the 3-pyridyl substituents could be leveraged to modulate the reactivity and selectivity of the metallic center.

Advanced Porous Materials for Adsorption and Separation

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The defined geometry and multiple coordination sites of ligands like this compound make them excellent candidates for use as organic linkers in the synthesis of MOFs. The parent compound, pyridine-2,6-dicarboxylic acid, is a well-established building block for creating MOFs. researchgate.net

By using the larger, more complex this compound ligand, it is possible to construct MOFs with larger pore sizes and tailored surface chemistry. The nitrogen atoms on the peripheral pyridine rings can remain uncoordinated, lining the pores with basic sites that can enhance the selective adsorption of specific molecules, such as CO₂. rsc.org The structural flexibility or rigidity of the resulting framework can also be controlled, leading to materials with dynamic guest-induced structural transformations, which are of interest for advanced separation and storage applications. rsc.orgresearchgate.net

Methodological Advancements in Synthesis and Characterization

The synthesis of this compound and its derivatives typically involves a straightforward condensation reaction. The most common route is the reaction of pyridine-2,6-dicarbonyl dichloride with the corresponding amine (in this case, 3-aminopyridine) in a suitable solvent, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. mdpi.comnih.govsemanticscholar.org

Recent advancements focus on improving the efficiency and sustainability of these synthetic methods. Green chemistry approaches, such as mechanochemical synthesis using ball-milling, have been successfully applied to produce related compounds. mdpi.com This method can reduce reaction times, minimize solvent use, and yield high-purity products. mdpi.com

The characterization of these compounds relies on a suite of standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and purity of the synthesized ligand. mdpi.commdpi.com

Mass Spectrometry (MS): Provides confirmation of the molecular weight. niscpr.res.in

Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as the amide C=O stretch. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional molecular structure, conformation, and how the molecules pack in the solid state. mdpi.comnih.gov

Future methodological developments will likely focus on refining green synthetic protocols and employing advanced spectroscopic and crystallographic techniques to study the dynamic behavior of these molecules and their complexes in solution and the solid state.

Synergistic Approaches Combining Experimental and Computational Studies

The comprehensive understanding of the structure, properties, and potential applications of this compound is significantly enhanced through the synergistic application of experimental and computational methodologies. This integrated approach allows for a deeper insight into the molecule's conformational flexibility, electronic properties, and intermolecular interactions, which are pivotal for its function in various chemical contexts, including supramolecular chemistry and materials science. Experimental techniques provide tangible data on the compound's behavior in the solid state and in solution, while computational studies offer a theoretical framework to interpret and predict these observations at an atomic level.

Complementing these experimental findings, computational methods, particularly Density Functional Theory (DFT), are employed to model the molecular structure and predict its properties. DFT calculations can be used to optimize the geometry of this compound, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography. Discrepancies between experimental and theoretical values can often be attributed to intermolecular forces in the crystal lattice that are not fully accounted for in gas-phase calculations.

Furthermore, the combination of experimental spectroscopy and computational analysis provides a powerful tool for structural elucidation. For instance, the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy can be correlated with theoretical frequencies calculated using DFT. This comparison aids in the assignment of specific vibrational modes to particular functional groups within the molecule. Similarly, the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted computationally, assisting in the interpretation of the experimental spectra and providing insights into the electronic environment of the nuclei.

The conformational landscape of this compound can also be explored through a combination of experimental and computational techniques. While solid-state methods like X-ray crystallography provide a static picture of the molecule's conformation, computational methods such as molecular dynamics simulations can explore the dynamic behavior of the molecule in different environments, such as in solution. These simulations can predict the most stable conformations and the energy barriers between them, providing a more complete picture of the molecule's flexibility.

The following interactive data table illustrates the kind of comparative data that can be generated through synergistic experimental and computational studies on pyridine-2,6-dicarboxamide derivatives, providing a model for the type of analysis applied to this compound.

Comparison of Experimental and Computational Data for a Pyridine-2,6-dicarboxamide Analog

| Parameter | Experimental (X-ray) | Computational (DFT) |

|---|---|---|

| C=O Bond Length (Å) | 1.225 | 1.231 |

| C-N (amide) Bond Length (Å) | 1.340 | 1.345 |

| Pyridine C-C Bond Length (Å) | 1.390 | 1.395 |

| Dihedral Angle (Py-C-C-N) (°) | 15.2 | 10.5 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N2,N6-Di(pyridin-3-yl)pyridine-2,6-dicarboxamide?

- Methodology : The compound is typically synthesized via condensation of pyridine-2,6-dicarboxylic acid derivatives (e.g., acyl chlorides) with pyridin-3-amine. Key parameters include:

- Solvent selection : Use polar aprotic solvents (e.g., DMSO, DMF) to enhance reactivity .

- Coupling agents : EDCI/HOBt systems improve amide bond formation efficiency .

- Stoichiometry : A 1:2.2 molar ratio of dicarboxylic acid to amine ensures complete conversion .

- Validation : Monitor reaction progress via TLC or NMR. Purify using recrystallization or column chromatography.

Q. How can the molecular structure and purity of this compound be confirmed experimentally?

- Techniques :

- NMR spectroscopy : Analyze and NMR peaks to verify amide linkages and pyridine ring protons .

- X-ray crystallography : Resolve dihedral angles between pyridine and amide groups, which influence conformational stability .

- FT-IR : Confirm C=O (1678 cm) and N–H (3300 cm) stretching vibrations .

- Purity assessment : Use HPLC with UV detection (λ = 254 nm) and elemental analysis (±0.3% error margin) .

Q. What are the solubility properties and recommended storage protocols for this compound?

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 10 mM (3.13 mg/mL) |

| Ethanol | Limited |

- Storage :

- Prepare stock solutions in aliquots to avoid freeze-thaw degradation.

- Store at -80°C for ≤6 months or -20°C for ≤1 month .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what metal ions does it preferentially bind?

- Design principles : The pyridine nitrogen and amide oxygen act as binding sites, forming stable complexes with transition metals (e.g., Co, Cu) .

- Applications :

- Catalysis : Dinuclear Co(II) complexes exhibit electrocatalytic H production (TOF = 34.6 hmol) .

- Sensing : Hypsochromic shifts in UV-Vis spectra upon binding Cu enable ion detection .

Q. What mechanistic insights explain its role in electrocatalytic hydrogen evolution?

- Mechanism :

Redox-active ligand : Facilitates electron transfer via ligand-centered reduction (DFT-confirmed) .

Protonation : Acetic acid protonates the quinoline group, generating a Co(III)-hydride intermediate.

Spin-state modulation : Adjacent Co(II) stabilizes the reactive site through spin crossover .

- Enhancements : tert-Butyl substituents increase electron density, improving catalytic turnover .

Q. How can this compound be tailored for selective ion recognition in analytical chemistry?

- Strategies :

- Stability constants : Measure via fluorescence titration (e.g., log = 3–5 for Ln) .

- Structural modifications : Introduce pendant groups (e.g., tris-pyridylamine) to enhance selectivity for Hg or Cu .

Q. What computational methods are used to model its electronic structure and reactivity?

- Approaches :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 3.2 eV) to predict redox behavior .

- Molecular dynamics : Simulate solvent effects on ligand conformation in DMSO .

- Software : Gaussian 16 (B3LYP functional) or ORCA for transition-metal complexes .

Q. Does this compound exhibit mechanochromic or aggregation-induced emission (AIE) properties?

- AIE behavior : While not directly reported, analogous Schiff base derivatives show:

- Aggregation-enhanced emission : Due to restricted intramolecular rotation in solid state .

- Mechanochromism : Reversible color shifts (e.g., yellow → red) under grinding, linked to crystal packing changes .

- Characterization : Use PL spectroscopy and PXRD to track emission trends and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.